molecular formula C18H11ClN2OS2 B3014227 3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 476293-81-9

3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B3014227
CAS RN: 476293-81-9
M. Wt: 370.87
InChI Key: COAMRTKVOCZBBX-UHFFFAOYSA-N
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Description

3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their diverse pharmacological activities.

Scientific Research Applications

Antitumor Activity

Research on derivatives of 3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has shown promising results in antitumor activity. Ostapiuk, Frolov, and Matiychuk (2017) synthesized a new series of these compounds and found significant antitumor effects, particularly in inhibiting the in vitro growth of human tumor cells. This positions these derivatives as potential candidates for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial Activity

Another key application is in antimicrobial activity. Naganagowda and Petsom (2011) demonstrated that certain derivatives exhibit antibacterial properties. They synthesized derivatives including 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and evaluated their structures, confirming their potential as antibacterial agents (Naganagowda & Petsom, 2011).

Antibiotic and Antibacterial Drugs

G. Ahmed (2007) explored the synthesis of compounds derived from thiophene-2-carboxamide, aiming to develop new antibiotic and antibacterial drugs. These studies focus on the biological activity of the synthesized compounds against Gram-positive and Gram-negative bacteria, highlighting their potential in medical applications (Ahmed, 2007).

properties

IUPAC Name

3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS2/c19-15-12-8-4-5-9-13(12)23-16(15)17(22)21-18-20-10-14(24-18)11-6-2-1-3-7-11/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMRTKVOCZBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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